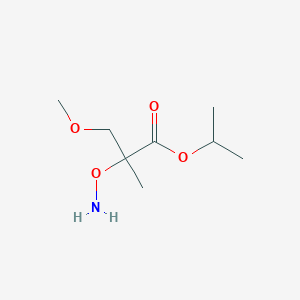
Propan-2-yl 2-(aminooxy)-3-methoxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-(aminooxy)-3-methoxy-2-methylpropanoate is an organic compound with a unique structure that includes an aminooxy group, a methoxy group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(aminooxy)-3-methoxy-2-methylpropanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of an aminooxy compound with a methoxy-substituted propanoate ester. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(aminooxy)-3-methoxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aminooxy and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Propan-2-yl 2-(aminooxy)-3-methoxy-2-methylpropanoate has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(aminooxy)-3-methoxy-2-methylpropanoate involves its interaction with molecular targets and pathways within biological systems. The aminooxy group can form covalent bonds with specific biomolecules, potentially altering their function. The methoxy group may also influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 2-(aminooxy)-3-methoxypropanoate: A similar compound with a slightly different structure.
Propan-2-yl 2-(aminooxy)-2-methylpropanoate: Another related compound with variations in the functional groups.
Uniqueness
Propan-2-yl 2-(aminooxy)-3-methoxy-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H17NO4 |
|---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
propan-2-yl 2-aminooxy-3-methoxy-2-methylpropanoate |
InChI |
InChI=1S/C8H17NO4/c1-6(2)12-7(10)8(3,13-9)5-11-4/h6H,5,9H2,1-4H3 |
InChI Key |
DJMNWDYOZWKSBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)(COC)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















